Cas no 109151-44-2 (Benzo[f][1]benzothiole-2,3-dione)
109151-44-2 structure
Product Name:Benzo[f][1]benzothiole-2,3-dione
CAS No:109151-44-2
MF:C12H6O2S
MW:214.239841938019
CID:1186680
PubChem ID:13834855
Update Time:2025-04-20
Benzo[f][1]benzothiole-2,3-dione Chemical and Physical Properties
Names and Identifiers
-
- Benzo[f][1]benzothiole-2,3-dione
- naphtho[2,3-b]thiophene-2,3-dione
- naphtho<
- 2,3-b>
- thiophene-2,3-dione
- Naphtho[2,3-b]thiophen-2,3-dion
- AGN-PC-00O633
- CTK0D5940
- ACMC-20mc2o
- naphtho[2,3-b]thiophene-2,3-dione; naphtho< 2,3-b> thiophene-2,3-dione; Naphtho[2,3-b]thiophen-2,3-dion; AGN-PC-00O633; Naphtho[2,3-b]thiophene-2,3-dione; CTK0D5940; ACMC-20mc2o;
- 109151-44-2
- DTXSID70550744
-
- Inchi: 1S/C12H6O2S/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)15-12(11)14/h1-6H
- InChI Key: ISSMXVNHXRHQNO-UHFFFAOYSA-N
- SMILES: S1C(C(C2C=C3C=CC=CC3=CC1=2)=O)=O
Computed Properties
- Exact Mass: 214.00885060g/mol
- Monoisotopic Mass: 214.00885060g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 59.4Ų
Benzo[f][1]benzothiole-2,3-dione Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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